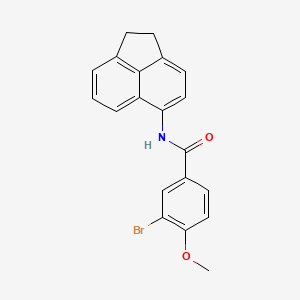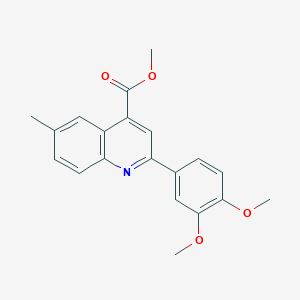
3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds that have shown promising results in the treatment of various diseases. In
作用機序
The mechanism of action of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the inhibition of various signaling pathways and enzymes that are involved in the progression of diseases. The compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells. It also inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, the compound inhibits the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit various signaling pathways and enzymes, and its ability to inhibit the aggregation of amyloid-beta peptides. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are many future directions for the research of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and identify new signaling pathways and enzymes that it may inhibit. Additionally, future research could focus on optimizing the dosage and administration of the compound to maximize its therapeutic effects while minimizing its toxicity.
合成法
The synthesis of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the reaction of 3-bromoaniline with 1,2-dihydroacenaphthylene in the presence of palladium acetate and triphenylphosphine. The resulting product is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.
科学的研究の応用
3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential in the treatment of neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-18-10-8-14(11-16(18)21)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUYTWVBQPUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)